molecular formula C11H15F3N4O2 B1343764 Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate CAS No. 877402-43-2

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

Cat. No.: B1343764
CAS No.: 877402-43-2
M. Wt: 292.26 g/mol
InChI Key: XXHCMRQBGHYJBX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C11H15F3N4O2 and its molecular weight is 292.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions, particularly as a potential inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits anti-tumor activity by inhibiting c-Met kinase, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascade, leading to alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of c-Met kinase activity, resulting in long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting c-Met kinase and reducing tumor growth. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and toxicity to non-cancerous cells .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic potential. The compound’s distribution patterns within different tissues can also impact its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Biological Activity

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate (CAS No. 877402-43-2) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and relevant case studies.

The compound has the following molecular formula: C₁₁H₁₄F₃N₅O₂. It is synthesized through various methods, one notable route being the reaction of di-tert-butyl dicarbonate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. This synthesis pathway is crucial as it leads to the formation of intermediates that can be further utilized in pharmaceutical applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on derivatives of triazolo-pyrazines has shown promising results against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human colon cancer cell lines HCT-116 and HT-29.
  • IC₅₀ Values : The IC₅₀ (half maximal inhibitory concentration) for one of the derivatives (RB7) was reported to be around 8.18 µM against HT-29 cells. This indicates a significant antiproliferative effect.

The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway. Specifically:

  • Gene Expression : The treatment led to up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2.
  • Caspase Activation : The activation of Caspase 3 was observed, confirming the initiation of apoptosis in treated cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC₅₀ (µM)Mechanism
AntiproliferativeHT-298.18Apoptosis via Bax/Bcl2 regulation
AntiproliferativeHCT-116Not specifiedNot specified

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that RB7 treatment resulted in significant apoptosis in HT-29 cells. The analysis showed increased cell membrane injury and early apoptosis indicators at concentrations around 8.18 µM .
  • Mechanistic Insights : Further investigations revealed that RB7 promotes cytochrome C release from mitochondria, leading to caspase pathway activation—an essential step in programmed cell death .

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-10(2,3)20-9(19)17-4-5-18-7(6-17)15-16-8(18)11(12,13)14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCMRQBGHYJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647275
Record name tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877402-43-2
Record name tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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